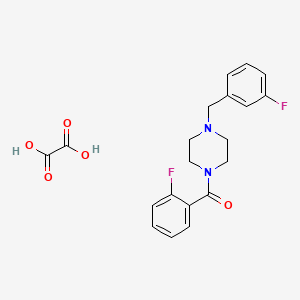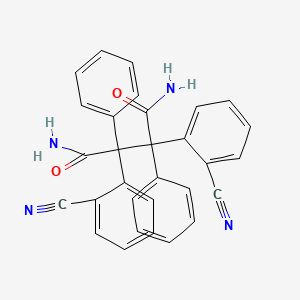![molecular formula C21H27NO B4888438 N-[4-(benzyloxy)benzyl]-N-(cyclopropylmethyl)-1-propanamine](/img/structure/B4888438.png)
N-[4-(benzyloxy)benzyl]-N-(cyclopropylmethyl)-1-propanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(benzyloxy)benzyl]-N-(cyclopropylmethyl)-1-propanamine, also known as BPP or BPP-10c, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. BPP-10c belongs to the class of compounds known as sigma-1 receptor agonists, which have been shown to have various pharmacological effects. In
Mécanisme D'action
N-[4-(benzyloxy)benzyl]-N-(cyclopropylmethyl)-1-propanamine-10c exerts its pharmacological effects by binding to the sigma-1 receptor, which is a transmembrane protein that is expressed in various tissues including the brain, heart, and immune system. The sigma-1 receptor has been shown to play a role in various cellular processes such as calcium signaling, protein folding, and ion channel regulation. This compound-10c binding to the sigma-1 receptor results in the modulation of these cellular processes, leading to its pharmacological effects.
Biochemical and Physiological Effects
This compound-10c has been shown to have various biochemical and physiological effects. It has been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). This compound-10c has also been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate. In addition, this compound-10c has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(benzyloxy)benzyl]-N-(cyclopropylmethyl)-1-propanamine-10c has several advantages for lab experiments. It has been shown to be stable under various conditions, making it suitable for in vitro and in vivo experiments. This compound-10c is also highly selective for the sigma-1 receptor, reducing the likelihood of off-target effects. However, this compound-10c has some limitations for lab experiments. Its solubility in water is limited, which can make it difficult to administer in certain experiments. In addition, the synthesis method for this compound-10c is complex, which can limit its availability for some researchers.
Orientations Futures
For the study of N-[4-(benzyloxy)benzyl]-N-(cyclopropylmethyl)-1-propanamine-10c include investigating its potential use in the treatment of various neurological disorders and cancer therapy, as well as the development of more efficient synthesis methods.
Méthodes De Synthèse
The synthesis of N-[4-(benzyloxy)benzyl]-N-(cyclopropylmethyl)-1-propanamine-10c involves a series of chemical reactions that result in the formation of the final product. The starting materials include 4-(benzyloxy)benzyl chloride and cyclopropylmethylamine, which are reacted in the presence of a base such as sodium hydroxide. The resulting intermediate is then subjected to a series of purification steps to obtain the final product, this compound-10c. The synthesis method has been optimized to yield high purity and high yield of the final product.
Applications De Recherche Scientifique
N-[4-(benzyloxy)benzyl]-N-(cyclopropylmethyl)-1-propanamine-10c has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects, anti-inflammatory effects, and analgesic effects. This compound-10c has also been investigated for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. In addition, this compound-10c has been shown to have anti-cancer properties and has been investigated for its potential use in cancer therapy.
Propriétés
IUPAC Name |
N-(cyclopropylmethyl)-N-[(4-phenylmethoxyphenyl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO/c1-2-14-22(15-18-8-9-18)16-19-10-12-21(13-11-19)23-17-20-6-4-3-5-7-20/h3-7,10-13,18H,2,8-9,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDIJDXRUPFPIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(2-chlorobenzyl)thio]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4888358.png)
![3-{[(4-methylphenyl)amino]methyl}-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B4888359.png)
![4-[allyl(methylsulfonyl)amino]-N-(4-methoxybenzyl)benzamide](/img/structure/B4888370.png)
![N-methyl-1-(1-{1-[(2E)-2-methyl-2-penten-1-yl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanamine bis(trifluoroacetate)](/img/structure/B4888375.png)
![3-chloro-4-methoxy-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4888405.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-isopropylphenyl)acetamide](/img/structure/B4888417.png)
![N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4888423.png)
![N-cyclopropyl-1'-[2-(methylthio)benzoyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4888427.png)
![N-{3-[N-(2-hydroxy-3-methylbenzoyl)ethanehydrazonoyl]phenyl}benzenesulfonamide](/img/structure/B4888432.png)
![2-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-1,2-oxazinane](/img/structure/B4888444.png)

![2-{[4-(4-{[2-(methoxymethyl)-1-piperidinyl]carbonyl}phenoxy)-1-piperidinyl]methyl}pyridine](/img/structure/B4888455.png)
![methyl (2S)-phenyl{[(5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolyl)carbonyl]amino}acetate](/img/structure/B4888458.png)

